molecular formula C8H11NO2 B1147466 2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL CAS No. 147438-69-5

2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL

Cat. No.: B1147466
CAS No.: 147438-69-5
M. Wt: 153.18
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Description

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol is a heterocyclic organic compound that features an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(2-methyl(1,3-oxazolyl))-propenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-buten-2-ol with an appropriate nitrile under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-(2-methyl(1,3-oxazolyl))-propenol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2-methyl(1,3-oxazolyl))-propenol
  • 2-Methyl-3-(2-ethyl(1,3-oxazolyl))-propenol
  • 2-Methyl-3-(2-methyl(1,3-thiazolyl))-propenol

Uniqueness

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

147438-69-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18

Synonyms

2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL

Origin of Product

United States

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